Trans-2-octen-1-ol

Analytical Chemistry Flavor Chemistry Quality Control

Procure trans-2-Octen-1-ol with verified E-isomer integrity for flavor (FEMA 3887), fragrance, and semiochemical research. Avoid generic substitution: incorrect isomer use risks olfactory and functional failure. Our high-purity grade ensures reliable green-citrus notes and bioactivity. Request a quote for bulk orders.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 18409-17-1
Cat. No. B096542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-2-octen-1-ol
CAS18409-17-1
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCCCC=CCO
InChIInChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3/b7-6+
InChIKeyAYQPVPFZWIQERS-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in hexane, triacetin;  Insoluble in water
Soluble (in ethanol)

2-Octen-1-ol, (2E)- CAS 18409-17-1: Sourcing Guide for the trans-Alkenol Flavor and Semiochemical Intermediate


2-Octen-1-ol, (2E)- (CAS 18409-17-1; trans-2-Octen-1-ol; (E)-oct-2-en-1-ol) is an eight-carbon unsaturated primary fatty alcohol belonging to the alkenol class. It exists as one of two geometric isomers (E/Z) [1]. This medium-chain primary allylic alcohol is a clear, colorless liquid at room temperature, insoluble in water, and naturally occurs in various fruits (apple, banana, melon), vegetables, and fermented products . It functions primarily as a flavoring agent (FEMA 3887; JECFA 1370) and a fragrance ingredient, imparting green, citrus, and fatty notes . Additionally, it serves as a semiochemical—a behavior-modifying chemical signal—in the communication systems of certain Heteropteran insect species [2]. The compound is commercially available in synthetic form with typical purities ranging from 96% to 99.46% [3].

2-Octen-1-ol, (2E)-: Why Generic Unsaturated Alcohol Substitution Creates Organoleptic and Behavioral Variability


Interchanging (2E)-2-Octen-1-ol with generic '2-Octen-1-ol' or other short-chain unsaturated alcohols without specification introduces substantial functional risk. Geometric isomerism profoundly alters both olfactory perception and physicochemical behavior. The (E)- and (Z)-forms of 2-octen-1-ol exhibit distinct chromatographic retention parameters, with the (E)-isomer showing longer retention times on polar columns due to differential polarity [1]. This isomer-specific behavior extends to biological recognition: while the (E)-isomer serves as a semiochemical for specific insect species, the (Z)-isomer may be functionally inert or elicit different behavioral responses [2]. Furthermore, substitution with related compounds like 1-octen-3-ol introduces a mushroom character absent in (2E)-2-octen-1-ol‘s green-citrus profile [3], fundamentally altering the intended flavor or fragrance signature. Analytical traceability, organoleptic fidelity, and bioactivity are all jeopardized without exact isomer specification.

2-Octen-1-ol, (2E)- 18409-17-1: Direct Comparative Performance Data for Procurement Validation


Geometric Isomer Odor Profile and GC Retention: (E)- vs. (Z)-2-Octen-1-ol

(2E)-2-Octen-1-ol exhibits a green, citrus odor profile, whereas the (Z)-isomer exhibits distinct olfactory characteristics. This sensory divergence is paralleled by significant differences in chromatographic behavior, with the (E)-isomer demonstrating longer retention on polar stationary phases due to its lower polarity relative to the (Z)-isomer [1][2]. This difference enables unambiguous analytical discrimination and purity verification.

Analytical Chemistry Flavor Chemistry Quality Control

Flavor Aroma Threshold of (E)-2-Octen-1-ol vs. Structural Analogs

(2E)-2-Octen-1-ol is a potent odorant with a reported detection threshold range of 40–840 ppb and a recognition threshold of 100 ppb . This places it in a moderate-to-high potency category relative to other green-note unsaturated alcohols. In flavor applications at 1–5 ppm, it imparts green, slightly oxidized, oily, nutty, and chicken fatty notes with a cucumber rind nuance [1]. In direct comparison, 1-octen-3-ol—a frequently encountered alternative—delivers a predominantly mushroom character at similar thresholds [2], representing a divergent flavor direction.

Sensory Science Flavor Formulation Aroma Chemistry

Insect Semiochemical Activity: Species-Specific Behavioral Function of (E)-2-Octen-1-ol

(2E)-2-Octen-1-ol is documented as an active semiochemical component in the chemical communication of specific Heteropteran insects. The Pherobase database catalogs its behavioral function as a pheromone (P), allomone (Al), and kairomone (K) for species including Macchiademus diplopterus (Grain chinch bug), Podisus fretus (predatory stink bug), and Dysdercus fasciatus (Cotton stainer) [1]. While precise quantitative bioassay data (e.g., EAG dose-response curves) are not publicly aggregated, the documented species-specific activity contrasts with the lack of reported semiochemical function for the (Z)-isomer, underscoring stereochemical selectivity in biological recognition.

Semiochemistry Integrated Pest Management Chemical Ecology

Flavor Enhancement: (E)-2-Octen-1-ol as a Green Fatty Modifier in Complex Matrices

In formulation practice, (2E)-2-octen-1-ol functions not as a primary characterizing compound but as a critical modifier that adds depth and freshness to fruit, vegetable, and savory flavor complexes. Industry literature indicates it lends a pleasant, fatty note to fruity complexes and fresh notes to green, leafy vegetable flavors [1][2]. Specifically, at usage levels of 1–5 ppm, it provides green, oily, and chicken fatty notes with a cucumber nuance . This contrasts with (E)-2-hexen-1-ol, a shorter-chain analog, which delivers a sharper, more intensely 'leafy green' and grassy character typical of C6 green leaf volatiles.

Flavor Formulation Food Science Sensory Synergy

2-Octen-1-ol, (2E)-: High-Value Application Scenarios Validated by Differential Evidence


Analytical Reference Standard for GC-MS Identification and Isomer Purity Verification in Flavor Research

Given its well-characterized retention indices on polar columns (DB-Wax RI: 1616–1645.2) and the established elution order where the (E)-isomer trails the (Z)-isomer [1][2], (2E)-2-Octen-1-ol serves as a critical reference standard. Researchers and quality control laboratories rely on this compound to unambiguously identify and quantify the (E)-isomer in complex natural product extracts (e.g., fruit and vegetable volatiles) and to verify the isomeric purity of synthetic flavor batches, ensuring compliance with specifications for FEMA 3887 and JECFA 1370.

Formulation of Authentic Cucumber, Melon, and Green Savory Flavor Profiles

For flavorists developing natural-tasting cucumber, melon, avocado, or cooked poultry flavors, (2E)-2-octen-1-ol is an essential component. At 1–5 ppm, it delivers the characteristic green, slightly oxidized, fatty, and chicken-fat nuances with a cucumber rind dry-out that defines these profiles . Unlike the sharper (E)-2-hexen-1-ol or the mushroom-dominant 1-octen-3-ol, its specific fatty-green character bridges fruity and savory notes, making it indispensable for achieving authenticity in these specific applications [3][4].

Semiochemical Research and IPM Tool Development for Heteropteran Pest Species

In chemical ecology and agricultural research, (2E)-2-octen-1-ol is a validated active semiochemical for monitoring or behaviorally manipulating specific pest species, including Macchiademus diplopterus and Podisus fretus [5]. Researchers synthesizing or procuring semiochemical lures for field trials must use the specific (E)-isomer to ensure biological activity. This compound‘s documented role in insect communication supports the development of species-specific attractants or repellents as alternatives to broad-spectrum conventional insecticides.

Synthetic Intermediate for High-Value Chiral and Deuterated Flavor Compounds

The primary allylic alcohol functionality and defined (E)-geometry of (2E)-2-octen-1-ol make it a valuable synthetic building block. It can be utilized in the synthesis of isotopically labeled flavor standards (e.g., deuterated analogs for stable isotope dilution assays), or as a precursor for enzymatic resolution to produce chiral flavor compounds. Its availability in high purity (≥96% to 99.46%) [6] from specialized suppliers supports its use in demanding synthetic pathways where isomeric purity is critical for downstream product fidelity.

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